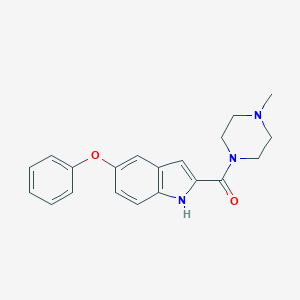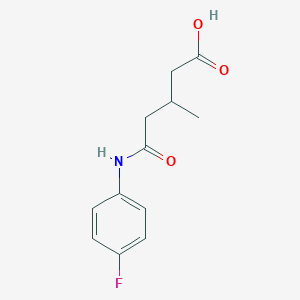![molecular formula C19H25N3O3S B277004 N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GBR 12909 is a psychoactive drug that belongs to the class of phenyltropanes. It was first synthesized in the 1980s and has since been studied for its potential use in treating various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and addiction.
Mécanisme D'action
The mechanism of action of GBR 12909 involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to increased dopamine signaling in the brain, which can improve cognitive function, attention, and motivation. GBR 12909 has also been shown to have some affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), although its binding affinity for these transporters is much lower than its affinity for the DAT.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and increased locomotor activity. It has also been shown to have some antidepressant and anxiolytic effects, although these effects are less pronounced than its effects on dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of GBR 12909 for lab experiments is its high affinity for the DAT, which makes it a useful tool for studying dopamine signaling in the brain. However, its effects on other neurotransmitter systems, such as the SERT and NET, may limit its usefulness for studying specific neurotransmitter pathways. Additionally, GBR 12909 has been shown to have some potential for abuse, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on GBR 12909, including further studies on its potential use in treating neurological and psychiatric disorders, as well as studies on its mechanism of action and effects on other neurotransmitter systems. Additionally, further studies on the potential for abuse and addiction liability of GBR 12909 may be useful in determining its potential clinical applications.
Méthodes De Synthèse
The synthesis of GBR 12909 involves several steps, including the condensation of 3-(diethylamino)propylamine with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
GBR 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, GBR 12909 can increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved cognitive function.
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-22(5-2)13-7-12-20-26(24,25)17-11-10-16-18-14(17)8-6-9-15(18)19(23)21(16)3/h6,8-11,20H,4-5,7,12-13H2,1-3H3 |
Clé InChI |
ZDLAFWQHSUZNFL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
SMILES canonique |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)


![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)